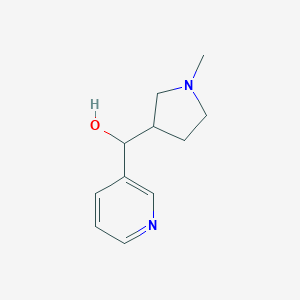

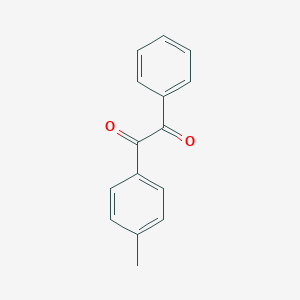

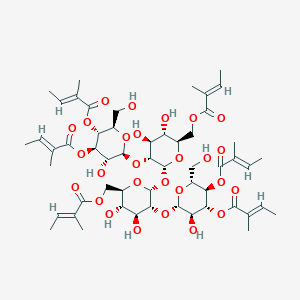

![molecular formula C13H10ClN3 B015246 2-Chloro-1-methyl-6-phenylimidazo[4,5-b]pyridine CAS No. 120889-05-6](/img/structure/B15246.png)

2-Chloro-1-methyl-6-phenylimidazo[4,5-b]pyridine

Vue d'ensemble

Description

2-Chloro-1-methyl-6-phenylimidazo[4,5-b]pyridine (CMPP) is a heterocyclic aromatic compound that has been studied extensively in recent years due to its potential applications in a variety of scientific fields. CMPP is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also an important building block for the synthesis of a variety of heterocyclic compounds. CMPP is a highly versatile compound, with a wide range of applications in the fields of pharmaceuticals, agrochemicals, and other organic synthesis.

Applications De Recherche Scientifique

Central Nervous System Agents

Imidazopyridines are known to act as GABA_A receptor positive allosteric modulators . This property makes them potential therapeutic agents for treating disorders related to the central nervous system, such as anxiety, insomnia, and epilepsy. The structural similarity to purines allows them to interact with various neurotransmitter systems within the brain.

Gastrointestinal Agents

As part of the imidazopyridine group, this compound may also serve as a proton pump inhibitor . These inhibitors are commonly used to treat conditions like gastroesophageal reflux disease (GERD), peptic ulcers, and Zollinger-Ellison syndrome by reducing stomach acid production.

Anti-Cancer Agents

The ability of imidazopyridines to influence cellular pathways crucial for the survival of cancer cells positions them as potential anti-cancer agents . They may interfere with cell signaling, growth, and apoptosis, which are key processes in cancer development and progression.

Anti-Inflammatory Agents

Imidazopyridines have been found to exhibit nonsteroidal anti-inflammatory (NSAID) properties . This suggests that derivatives like 2-Chloro-1-methyl-6-phenylimidazo[4,5-b]pyridine could be used in the development of new anti-inflammatory drugs for conditions such as arthritis and other inflammatory diseases.

Antimicrobial Agents

This class of compounds has shown antimicrobial activity , which includes antibacterial and antiviral effects. Research into 2-Chloro-1-methyl-6-phenylimidazo[4,5-b]pyridine could lead to the development of new antimicrobial medications that could be particularly useful in the fight against drug-resistant strains of bacteria and viruses.

Cardiovascular Agents

Imidazopyridines have demonstrated cardiotonic and antiarrhythmic activities . This indicates potential applications in treating various cardiovascular conditions, such as heart failure and arrhythmias, by improving heart muscle function and rhythm.

Metabolic Disease Agents

The compound’s ability to affect enzymes involved in carbohydrate metabolism suggests its use in treating metabolic diseases . It could be explored for its efficacy in managing conditions like diabetes by influencing glucose and lipid metabolism.

Agricultural Applications

Interestingly, derivatives of imidazopyridines have been utilized in agriculture for the treatment of broad-leaved plant shoots and in pest control . This indicates that 2-Chloro-1-methyl-6-phenylimidazo[4,5-b]pyridine could have applications in enhancing crop protection and yield.

Mécanisme D'action

Target of Action

It’s known that similar compounds can interact with dna and cause damage .

Mode of Action

It’s known that similar compounds can induce dna damage, gene mutation, and chromosomal anomalies .

Biochemical Pathways

Similar compounds are known to be involved in the formation and elimination of processing-related food toxicants .

Pharmacokinetics

It’s known that similar compounds can be metabolized by human microsomes isolated from liver and colon .

Result of Action

Similar compounds are known to induce dna damage, gene mutation, and chromosomal anomalies in rodent cells in vitro and in bacteria .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature. For instance, similar compounds are produced in protein-rich foods that are cooked at high temperatures .

Propriétés

IUPAC Name |

2-chloro-1-methyl-6-phenylimidazo[4,5-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN3/c1-17-11-7-10(9-5-3-2-4-6-9)8-15-12(11)16-13(17)14/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBFVKWMIRFROSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(N=CC(=C2)C3=CC=CC=C3)N=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50403941 | |

| Record name | 2-chloro-1-methyl-6-phenylimidazo[4,5-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50403941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-1-methyl-6-phenylimidazo[4,5-b]pyridine | |

CAS RN |

120889-05-6 | |

| Record name | 2-Chloro-1-methyl-6-phenyl-1H-imidazo[4,5-b]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120889-05-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-chloro-1-methyl-6-phenylimidazo[4,5-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50403941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.